molecular formula C18H12N4OS B2497040 (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 304685-06-1

(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2497040
CAS No.: 304685-06-1
M. Wt: 332.38
InChI Key: QZVCLSPJXBGLBB-UFFVCSGVSA-N
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Description

(E)-5-Phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core substituted at positions 3 and 3. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are recognized for their broad pharmacological activities, including anticancer, antibacterial, and kinase inhibition properties .

Properties

IUPAC Name

5-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-18-16-15(14-6-2-1-3-7-14)11-24-17(16)20-12-22(18)21-10-13-5-4-8-19-9-13/h1-12H/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCLSPJXBGLBB-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with pyridin-3-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or amino groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one. Research indicates that these compounds can inhibit tumor cell growth by targeting specific cellular pathways. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Kinase Inhibition

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in various cellular processes including cell migration and morphology changes. Studies have shown that these compounds can significantly reduce the phosphorylation levels of ROCK downstream signaling proteins, suggesting their potential use in treating conditions related to abnormal cell migration, such as cancer metastasis .

Antimicrobial Properties

The antimicrobial activity of thieno[2,3-d]pyrimidin derivatives has also been investigated. Some studies report that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The structure–activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine core can enhance antimicrobial efficacy, making them promising candidates for new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The underlying mechanisms may involve modulation of neuroinflammatory responses and inhibition of apoptotic pathways .

Synthesis and Structural Variations

The synthesis of this compound involves multiple synthetic routes that allow for structural variations leading to diverse biological activities. Researchers have developed various synthetic strategies to obtain this compound and its analogs, facilitating the exploration of structure–activity relationships and optimizing pharmacological profiles for specific therapeutic applications .

Table: Summary of Key Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Thieno[2,3-d]pyrimidin derivativesAnticancerInhibitory effects on MCF-7 cells with IC50 values in low micromolar range
ROCK inhibitorsKinase inhibitionSignificant reduction in ROCK signaling pathways
Thieno derivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anticancer thienopyrimidinesCytotoxicityInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The 5-phenyl substituent in the target compound is a common feature among bioactive thieno[2,3-d]pyrimidin-4(3H)-ones. However, analogs with electron-withdrawing or donating groups at the phenyl ring (e.g., 5-(4-chlorophenyl) or 5-(4-fluorophenyl)) exhibit altered biological potency. For instance, 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 331761-45-6) showed enhanced antiproliferative activity against cancer cell lines compared to the unsubstituted phenyl derivative .

Modifications at Position 3

The (pyridin-3-ylmethylene)amino group distinguishes the target compound from other derivatives. For example:

  • Oxadiazole hybrids: Derivatives combining thieno[2,3-d]pyrimidin-4(3H)-one with 1,3,4-oxadiazole moieties (e.g., in ) exhibit improved VEGFR-2 inhibition due to enhanced binding in the kinase’s hydrophobic pocket .

Pharmacokinetic and Physicochemical Properties

  • LogP : The 5-phenyl group increases hydrophobicity (LogP ~2.5), similar to 5-(4-fluorophenyl) analogs (LogP ~2.3) .
  • Solubility: The pyridinylmethyleneamino group may improve aqueous solubility compared to purely aromatic substituents.

Biological Activity

(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant studies.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a phenyl group and a pyridine moiety enhances its pharmacological profile.

1. Anti-Cancer Activity

Thieno[2,3-d]pyrimidines have been extensively studied for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several types of cancer cells.

Table 1: Anti-Cancer Activity of Thieno[2,3-d]pyrimidine Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast)0.94Induces apoptosis and inhibits cell proliferation
A549 (Lung)Not specifiedDisrupts phospholipid metabolism
PC-9 (Lung)Not specifiedTopoisomerase inhibition
PC-3 (Prostate)Not specifiedCell cycle arrest

The compound exhibited significant inhibition against the MCF-7 breast cancer cell line with an IC50 value of 0.94 μM, indicating potent anti-proliferative activity. This effect is attributed to the compound's ability to induce apoptosis and disrupt normal cellular metabolism by targeting key pathways involved in cell growth and survival .

Research indicates that thieno[2,3-d]pyrimidines may exert their anti-cancer effects through several mechanisms:

  • Inhibition of Phospholipid Metabolism : The compound interferes with phosphoinositide phospholipase C (PI-PLC), leading to altered lipid metabolism in cancer cells .
  • Induction of Apoptosis : The activation of apoptosis-related proteins has been observed in treated cells, suggesting that the compound promotes programmed cell death .
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby preventing cancer cell proliferation .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating various thieno[2,3-d]pyrimidine derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines including MCF-7 and A549. The study utilized standard MTT assays to assess cell viability after treatment with varying concentrations of the compounds .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by thieno[2,3-d]pyrimidine derivatives revealed that these compounds not only inhibited cell growth but also caused morphological changes indicative of apoptosis. This study highlighted the potential for these compounds to be developed as effective anti-cancer agents .

Q & A

Q. What are the established synthetic routes for (E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:

Core Thienopyrimidinone Formation : Cyclization of 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux (16–18 hours) to yield the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .

Imine Formation : Condensation of the primary amine group on the pyrimidinone with pyridine-3-carbaldehyde under inert atmosphere (e.g., nitrogen) using ethanol as a solvent. Catalytic acetic acid may enhance imine bond formation .

  • Optimization Tips :
  • Use chromatography (e.g., silica gel) for purification .
  • Monitor reaction progress via TLC or HPLC.
  • Employ green chemistry principles (e.g., solvent recycling) to reduce waste .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation requires:

Q. Spectroscopic Analysis :

  • 1H/13C NMR : Verify aromatic protons (δ 7.2–8.5 ppm for pyridine/phenyl groups) and imine proton (δ ~8.9 ppm) .
  • IR Spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

X-ray Diffraction (XRD) : Resolve crystal structure and confirm (E)-stereochemistry of the imine bond .

Q. What biological activities are reported for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how do structural modifications influence activity?

  • Methodological Answer :
  • Reported Activities : Antimicrobial, anticancer, and enzyme inhibitory properties (e.g., kinase inhibition) .
  • Structure-Activity Relationship (SAR) :
Substituent Impact on Activity Reference
PyridinylmethyleneEnhances π-π stacking with target proteins
Halogenated phenylIncreases lipophilicity and membrane permeability
Thioether linkagesModulates redox activity and binding affinity

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thienopyrimidinone derivatives?

  • Methodological Answer : Contradictions arise from variations in:

Assay Conditions : Standardize protocols (e.g., cell lines, incubation time).

Compound Purity : Use HPLC (>95% purity) and characterize by elemental analysis.

Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes across derivatives .

  • Case Study : Discrepancies in IC50 values for kinase inhibition may stem from differences in ATP concentrations during assays .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in anticancer research?

  • Methodological Answer : A tiered approach is advised:

Q. In Vitro Screening :

  • Cytotoxicity Assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Detection : Annexin V/PI staining via flow cytometry .

Q. Target Identification :

  • Pull-down Assays : Use biotinylated analogs to isolate binding proteins.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .

In Vivo Validation : Xenograft models with dose optimization based on pharmacokinetic studies .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–3), aqueous solubility, and CYP450 inhibition .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
  • Molecular Dynamics (MD) : Simulate binding stability in target active sites (e.g., 100 ns simulations in GROMACS) .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variations stem from:

Reagent Quality : Use freshly distilled solvents (e.g., DMF) to avoid moisture.

Catalyst Efficiency : Compare Pd/C vs. ZnCl₂ in coupling reactions; Pd/C often gives higher yields .

  • Reproducibility Checklist :
  • Document exact molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) .
  • Report reaction temperature (±2°C precision) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (volatile reagents like POCl₃) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

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